N,N'-Bis(P-toluenesulfonyl)hydrazine
Overview
Description
N,N’-Bis(P-toluenesulfonyl)hydrazine is an organic compound with the molecular formula C14H16N2O4S2. It is known for its significant role in organic synthesis and various industrial applications. This compound is characterized by its white solid appearance and is soluble in many organic solvents but not in water or alkanes .
Mechanism of Action
Target of Action
N,N’-Bis(P-toluenesulfonyl)hydrazine, also known as 1,2-Bis(p-tolylsulfonyl)hydrazine, is primarily used in organic synthesis . It serves as a hydrazine protecting agent , reacting with compounds such as aldehydes, ketones, acids, or amides to form N-sulfonylhydrazine compounds .
Mode of Action
The compound interacts with its targets through nucleophilic attack . It can be installed by nucleophilic attack and later removed by base . This provides a way to convert C-Cl to C-H .
Biochemical Pathways
The N-sulfonylhydrazine compounds formed by the reaction of N,N’-Bis(P-toluenesulfonyl)hydrazine with other compounds are commonly used in organic synthesis for various reactions, including hydrogenation, reduction, coupling, and cyclization reactions .
Pharmacokinetics
Its lipophilicity, water solubility, and other properties can be predicted . For instance, it has a LogP (iLOGP) of 1.26, indicating its potential lipophilicity . Its water solubility is predicted to be moderately soluble .
Result of Action
The result of the action of N,N’-Bis(P-toluenesulfonyl)hydrazine is the formation of N-sulfonylhydrazine compounds . These compounds are used in various organic synthesis reactions, leading to a wide range of products .
Biochemical Analysis
Biochemical Properties
N,N’-Bis(P-toluenesulfonyl)hydrazine is known to interact with various enzymes, proteins, and other biomolecules. It is often used as a reagent for the preparation of tosylhydrazones . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used.
Cellular Effects
The effects of N,N’-Bis(P-toluenesulfonyl)hydrazine on cells and cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
At the molecular level, N,N’-Bis(P-toluenesulfonyl)hydrazine exerts its effects through various mechanisms. For instance, it can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is dependent on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Bis(P-toluenesulfonyl)hydrazine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
N,N’-Bis(P-toluenesulfonyl)hydrazine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways and effects are dependent on the biochemical context.
Transport and Distribution
N,N’-Bis(P-toluenesulfonyl)hydrazine is transported and distributed within cells and tissues in a manner that depends on its chemical properties and the specific cellular context. It may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of N,N’-Bis(P-toluenesulfonyl)hydrazine and its effects on activity or function are dependent on various factors. These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Bis(P-toluenesulfonyl)hydrazine is typically synthesized by the reaction of p-toluenesulfonyl chloride with hydrazine. The reaction involves the nucleophilic attack of hydrazine on the sulfonyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of N,N’-Bis(P-toluenesulfonyl)hydrazine follows a similar synthetic route but on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves maintaining an inert atmosphere and specific temperature ranges to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(P-toluenesulfonyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Scientific Research Applications
N,N’-Bis(P-toluenesulfonyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and diazo compounds.
Biology: It serves as a cross-linking agent in the study of protein structures.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used as a foaming agent in the production of polymers and as a stabilizer in various chemical processes[][4].
Comparison with Similar Compounds
- p-Toluenesulfonyl hydrazide
- N,N’-Ditosylhydrazine
- 4-Methylbenzenesulfonic acid 2-[(4-methylphenyl)sulfonyl]hydrazide
Comparison: N,N’-Bis(P-toluenesulfonyl)hydrazine is unique due to its dual sulfonyl groups, which enhance its reactivity and stability compared to similar compounds. This makes it particularly useful in reactions requiring high stability and reactivity, such as the synthesis of hydrazones and diazo compounds .
Properties
IUPAC Name |
4-methyl-N'-(4-methylphenyl)sulfonylbenzenesulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-11-3-7-13(8-4-11)21(17,18)15-16-22(19,20)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRIWLRSJCDOOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306698 | |
Record name | 4-Methyl-N'-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-05-6 | |
Record name | 14062-05-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-N'-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Bis(p-toluenesulfonyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N,N'-Bis(P-toluenesulfonyl)hydrazine and what is it used for in organic chemistry?
A1: this compound, also known as N,N'-ditosylhydrazine or TsNHNHTs, is a reagent used in organic synthesis for the preparation of α-diazoacetate and α-diazoketone compounds. [] These diazo compounds are valuable intermediates in various organic reactions, including cycloadditions and cyclopropanations.
Q2: What are the advantages of using this compound for diazo compound synthesis?
A2: this compound offers several advantages as a reagent:
Q3: What is the stability of this compound and how should it be stored?
A3: this compound is stable at ambient temperature for up to one year. [] For long-term storage, it is recommended to store the reagent in a tightly sealed container in a cool, dry place.
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